molecular formula C18H13F B14117818 1-(2-Fluorophenyl)-2-vinylnaphthalene

1-(2-Fluorophenyl)-2-vinylnaphthalene

Cat. No.: B14117818
M. Wt: 248.3 g/mol
InChI Key: OGQQKYLXQKRNNJ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-2-vinylnaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It features a naphthalene ring substituted with a vinyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-2-vinylnaphthalene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluorobenzaldehyde and 2-vinylnaphthalene.

    Grignard Reaction: The 2-fluorobenzaldehyde is first converted to 2-fluorophenylmagnesium bromide using magnesium and bromine in anhydrous ether.

    Coupling Reaction: The 2-fluorophenylmagnesium bromide is then reacted with 2-vinylnaphthalene in the presence of a palladium catalyst under an inert atmosphere to form this compound.

Industrial Production Methods: While the laboratory synthesis is well-documented, industrial production methods would likely involve scaling up the Grignard and coupling reactions, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-2-vinylnaphthalene can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 1-(2-Fluorophenyl)-2-ethylnaphthalene.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents.

Major Products:

    Oxidation: 1-(2-Fluorophenyl)-2-naphthaldehyde or 1-(2-Fluorophenyl)-2-naphthoic acid.

    Reduction: 1-(2-Fluorophenyl)-2-ethylnaphthalene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluorophenyl)-2-vinylnaphthalene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 1-(2-Fluorophenyl)-2-vinylnaphthalene exerts its effects is primarily through its interactions with other molecules. The vinyl and fluorophenyl groups can participate in various chemical reactions, influencing the reactivity and stability of the compound. The molecular targets and pathways involved would depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

    1-(2-Fluorophenyl)-2-ethylnaphthalene: Similar structure but with an ethyl group instead of a vinyl group.

    2-Fluorophenyl-1-naphthylmethane: Similar structure but with a methylene bridge instead of a vinyl group.

    2-Fluorophenyl-2-naphthylamine: Similar structure but with an amine group instead of a vinyl group.

Uniqueness: 1-(2-Fluorophenyl)-2-vinylnaphthalene is unique due to the presence of both a vinyl group and a fluorophenyl group on the naphthalene ring

Properties

Molecular Formula

C18H13F

Molecular Weight

248.3 g/mol

IUPAC Name

2-ethenyl-1-(2-fluorophenyl)naphthalene

InChI

InChI=1S/C18H13F/c1-2-13-11-12-14-7-3-4-8-15(14)18(13)16-9-5-6-10-17(16)19/h2-12H,1H2

InChI Key

OGQQKYLXQKRNNJ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C2=CC=CC=C2C=C1)C3=CC=CC=C3F

Origin of Product

United States

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